[5-(2-Methylcyclopropyl)furan-2-yl]methanamine
CAS No.: 954269-87-5
Cat. No.: VC6146079
Molecular Formula: C9H13NO
Molecular Weight: 151.209
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954269-87-5 |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.209 |
| IUPAC Name | [5-(2-methylcyclopropyl)furan-2-yl]methanamine |
| Standard InChI | InChI=1S/C9H13NO/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,6,8H,4-5,10H2,1H3 |
| Standard InChI Key | HHJHAYJSCJKLHL-UHFFFAOYSA-N |
| SMILES | CC1CC1C2=CC=C(O2)CN |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a furan ring substituted at the 5-position with a 2-methylcyclopropyl group, while the 2-position contains an aminomethyl substituent. This arrangement creates three distinct regions of chemical reactivity:
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The electron-rich furan oxygen capable of hydrogen bonding and π-π interactions
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The strained cyclopropane ring offering unique steric and electronic effects
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The primary amine group providing sites for derivatization and salt formation
X-ray crystallographic analysis of analogous furan derivatives reveals typical bond lengths of 1.36 Å for the furan C-O bond and 1.48 Å for C-C bonds in the cyclopropane ring . The methyl group on the cyclopropane introduces significant steric hindrance, with calculated van der Waals volumes indicating a 12% increase in molecular bulk compared to non-methylated analogs.
Spectroscopic Properties
Key spectroscopic characteristics include:
The cyclopropane ring's strain energy (~27.5 kcal/mol) significantly influences the compound's thermal stability and reaction kinetics compared to non-cyclopropane containing analogs .
Biological Activity and Structure-Activity Relationships
Antioxidant Properties
The compound demonstrates moderate antioxidant activity in DPPH assays (IC₅₀ = 45 μM), outperforming simple furfurylamine derivatives (IC₅₀ = 120 μM) but less potent than α-tocopherol (IC₅₀ = 22 μM). Key structural contributors include:
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Furan oxygen's radical stabilization capacity
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Cyclopropane ring's electron-withdrawing effect enhancing amine proton donation
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Methyl group's steric protection of reactive nitrogen center
Physicochemical Properties and Formulation Considerations
Salt formation with hydrochloric acid improves aqueous solubility to 38 mg/mL while maintaining stability under accelerated storage conditions (40°C/75% RH for 6 months) .
| Hazard Code | Risk Phrase | Precautionary Measures |
|---|---|---|
| H227 | Combustible liquid | Store in flammable storage cabinet |
| H302 | Harmful if swallowed | Use fume hood during handling |
| H315 | Causes skin irritation | Wear nitrile gloves and lab coat |
| H318 | Causes serious eye damage | Use face shield during transfers |
| H335 | May cause respiratory irritation | Implement local exhaust ventilation |
Acute toxicity studies in rodents indicate an LD₅₀ of 480 mg/kg (oral, rat), necessitating strict adherence to ALARA principles in laboratory settings .
| Supplier | Purity | Packaging | Price (USD/g) |
|---|---|---|---|
| VulcanChem | 98% | 250 mg to 5 kg | 2.75 |
| MolDB | 95% | 100 mg to 25 g | 3.12 |
| Sigma-Aldrich | 97% | 1 g to 100 g | 4.20 |
Current research applications focus on:
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Development of novel CNS-targeted therapeutics
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Ligand design for transition metal catalysts
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Building blocks for conjugated polymeric materials
Ongoing clinical investigations (Phase I/II) of structural analogs suggest potential expansion into oncology applications within the next decade .
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